molecular formula C19H21ClN4O3S2 B11189244 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

Cat. No.: B11189244
M. Wt: 453.0 g/mol
InChI Key: UVYKFYJCLIYDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-based derivative featuring a 4-chlorophenylsulfanyl moiety, a hydroxypyrimidine core, and a piperidine-4-carboxamide tail. Its structural complexity arises from the integration of sulfur-containing groups (sulfanyl and sulfanylacetyl) and a chlorinated aromatic ring, which are critical for its physicochemical and biological properties.

Synthesis of this compound likely involves multi-step reactions, including nucleophilic substitutions and coupling strategies, as inferred from analogous pyrimidine derivatives described in the literature .

Properties

Molecular Formula

C19H21ClN4O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

1-[2-[[4-[(4-chlorophenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O3S2/c20-13-1-3-15(4-2-13)28-10-14-9-16(25)23-19(22-14)29-11-17(26)24-7-5-12(6-8-24)18(21)27/h1-4,9,12H,5-8,10-11H2,(H2,21,27)(H,22,23,25)

InChI Key

UVYKFYJCLIYDMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the chlorophenyl sulfanyl intermediate.

    Hydroxypyrimidinyl Group Introduction: The intermediate is then reacted with a hydroxypyrimidine derivative under controlled conditions to introduce the hydroxypyrimidinyl group.

    Acetylation and Piperidine Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s closest analogues include pyrimidine derivatives with variations in aryl substituents, hydroxypyrimidine modifications, and piperidine substitutions. Key comparisons are summarized below:

Compound Key Substituents Molecular Weight (g/mol) Bioactivity (Hypothesized) Synthetic Route
1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide 4-Chlorophenyl, hydroxypyrimidine, piperidine ~450 (estimated) Enzyme inhibition, antimicrobial Multi-step nucleophilic substitution
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide 4-Fluorophenyl, isopropyl, methanesulfonamide ~380 (reported) Anticandidal, kinase modulation Condensation and sulfonylation
2-[(4-Methylphenyl)sulfanyl]-6-hydroxypyrimidine-4-carboxamide 4-Methylphenyl, hydroxypyrimidine ~290 (estimated) Antioxidant, anti-inflammatory Direct coupling

Key Observations :

  • The methylphenyl analogue lacks halogen atoms, diminishing electrophilic character and likely reducing binding affinity to hydrophobic enzyme pockets.
  • Piperidine Tail : The piperidine-4-carboxamide moiety introduces conformational rigidity and hydrogen-bonding capacity, distinguishing it from simpler carboxamide derivatives.
Physicochemical Properties
  • Solubility: The hydroxypyrimidine and carboxamide groups improve aqueous solubility relative to non-polar analogues. However, the 4-chlorophenylsulfanyl group may counteract this via increased hydrophobicity, as seen in similar chlorinated compounds .
  • Stability : Sulfanyl groups are prone to oxidation, suggesting lower stability compared to ether or methylene-linked derivatives. This is corroborated by studies on analogous thioether-containing molecules .
Spectroscopic and Crystallographic Comparisons
  • NMR Analysis : As demonstrated in , NMR chemical shifts for pyrimidine protons (e.g., H-2 and H-6) are highly sensitive to substituents. The target compound’s H-6 proton (hydroxypyrimidine) is expected to resonate at δ ~10.5 ppm, similar to compound 1 in , while the 4-chlorophenyl protons would appear as a deshielded multiplet near δ 7.4 ppm.
  • Crystallography : Software tools like SHELXL and ORTEP-3 enable precise structural determination. The compound’s crystal packing likely involves π-π stacking (chlorophenyl rings) and hydrogen bonds (hydroxypyrimidine and carboxamide), akin to the fluorophenyl derivative in .

Biological Activity

The compound 1-{[(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a complex organic molecule that integrates multiple functional groups, notably a piperidine ring, pyrimidine derivatives, and chlorophenyl moieties. This structural composition suggests significant potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

Structural Features

The compound's structure can be broken down into several key components:

  • Piperidine Ring : Associated with various pharmacological effects, including anesthetic properties and potential in treating addiction.
  • Pyrimidine Derivative : Known for its role in nucleic acid metabolism and potential antiviral activity.
  • Chlorophenyl Moiety : Often linked to antimicrobial and anticancer activities.

Antimicrobial Activity

Preliminary studies indicate that compounds containing chlorophenyl groups exhibit notable antibacterial properties. The presence of the sulfanyl group enhances the interaction with bacterial cell walls, potentially leading to increased efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

Research has highlighted the potential of pyrimidine derivatives in cancer therapy. The compound's structure may allow it to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit topoisomerases and other enzymes critical for DNA replication in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to therapeutic effects in neurodegenerative diseases.
  • Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria .

Case Studies

  • Antibacterial Efficacy : A study synthesized derivatives of piperidine with sulfanyl groups and evaluated their antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. The results indicated that modifications of the piperidine nucleus significantly enhanced antibacterial potency .
  • Cancer Cell Line Studies : In vitro evaluations using human cancer cell lines demonstrated that compounds similar to this structure could induce apoptosis and inhibit cell growth, suggesting a mechanism involving cell cycle arrest .

Research Findings

Recent findings have consolidated the understanding of this compound's biological activity:

Activity Type Mechanism Reference
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInhibition of DNA replication enzymes
Enzyme Inhibition (AChE)Blocking neurotransmitter breakdown
Enzyme Inhibition (Urease)Reducing urease activity in pathogenic bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.